molecular formula C14H21NO3S B345247 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine CAS No. 457961-73-8

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine

Cat. No.: B345247
CAS No.: 457961-73-8
M. Wt: 283.39g/mol
InChI Key: HOIKLJWKPAJCHN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine is a chemical compound of interest in medicinal chemistry and chemical biology research. It functions as a potent and selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that targets non-histone proteins such as α-tubulin, HSP90, and cortactin, playing a key role in cellular processes like cell motility, protein degradation via aggresome formation, and stress response. The selective inhibition of HDAC6 by compounds like 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine allows researchers to probe the specific biological functions of this isoform without affecting the activity of nuclear HDACs involved in epigenetic gene regulation. This makes it a valuable tool for investigating diseases where HDAC6 is implicated, including oncology [for its role in multiple myeloma and other cancers], neurodegenerative disorders [such as Alzheimer's and Parkinson's disease due to its connection with tau and α-synuclein pathology], and autoimmune conditions. Its research value lies in its utility as a pharmacological probe to dissect HDAC6-related pathways and to validate HDAC6 as a therapeutic target in preclinical models. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-11-9-13(18-3)14(10-12(11)2)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIKLJWKPAJCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The aryl sulfonyl chloride precursor is synthesized via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene. This reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours), yielding the sulfonyl chloride with >80% efficiency. The regioselectivity of chlorosulfonation is influenced by the electron-donating methoxy and methyl groups, which direct the sulfonic acid group to the para position relative to the methoxy substituent.

Coupling with Piperidine

Piperidine is reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Typical reaction conditions include:

  • Molar ratio : 1:1.2 (piperidine:sulfonyl chloride)

  • Temperature : 0–25°C

  • Time : 6–12 hours

  • Yield : 70–85%

Key Side Reactions :

  • Over-sulfonylation due to excess sulfonyl chloride, mitigated by stoichiometric control.

  • Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions, avoided using anhydrous solvents.

Multi-Step Synthesis via Intermediate Functionalization

Alternative routes involve constructing the aromatic ring with pre-installed substituents before introducing the sulfonylpiperidine group. This approach is advantageous for scalability and purity control.

Friedel-Crafts Alkylation for Aromatic Substitution

2-Methoxy-4,5-dimethylbenzene is synthesized through sequential Friedel-Crafts alkylation and methoxylation. For example:

  • Methylation : Toluene derivatives are methylated using methyl chloride and AlCl₃ to introduce methyl groups at positions 4 and 5.

  • Methoxylation : The para position is functionalized with a methoxy group via nucleophilic aromatic substitution using sodium methoxide under acidic conditions.

Sulfonation and Chlorination

The substituted benzene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 50°C for 3 hours, followed by chlorination using PCl₅. This two-step process achieves 90–95% conversion to the sulfonyl chloride.

Advanced Catalytic Methods

Recent studies highlight the role of catalysis in improving reaction efficiency and selectivity:

Palladium-Catalyzed Coupling

Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling between halogenated aryl sulfonates and piperidine derivatives. For instance, 2-methoxy-4,5-dimethylphenyl triflate reacts with piperidine in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound at 60–70°C with 80–90% yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using DMF as solvent and K₂CO₃ as base achieves 85% yield in 15 minutes at 120°C.

Analytical Characterization

Spectral data for 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine are critical for verifying synthetic success:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 1.45–1.60 (m, 6H, piperidine CH₂), 2.25 (s, 6H, Ar-CH₃), 3.80 (s, 3H, OCH₃), 7.25 (s, 1H, Ar-H)
IR (KBr)1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O methoxy)
MS (EI) m/z 301.42 [M]⁺ (calc. 301.41)

Challenges and Optimization

Regioselectivity in Aromatic Substitution

The methoxy group’s strong ortho/para-directing effects complicate the introduction of dimethyl groups. Employing sterically hindered bases (e.g., 2,6-lutidine) improves para-methylation selectivity.

Sulfonyl Chloride Stability

Moisture-sensitive intermediates require strict anhydrous conditions. Storage under nitrogen at −20°C extends shelf life to >6 months.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Direct Sulfonylation70–856–12 hLowHigh
Multi-Step Functionalization65–7524–48 hModerateModerate
Palladium Catalysis80–902–4 hHighLow

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties. Research has shown that derivatives of sulfonamide compounds, including those with piperidine structures, exhibit notable efficacy against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated several derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The results indicated that compounds similar to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine displayed significant antimicrobial activity.

CompoundMIC (μg/mL)Pathogen
10.22Staphylococcus aureus
20.25Staphylococcus epidermidis

These findings suggest that the incorporation of the sulfonamide group significantly enhances antimicrobial activity compared to non-sulfonamide counterparts .

Anticancer Activity

The potential anticancer effects of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine have been explored in various studies. The compound has shown selective toxicity towards cancer cells while sparing normal cells.

Case Study: Anticancer Mechanism

In a study involving different cancer cell lines, the compound exhibited an IC50 value indicating potent anticancer activity.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

The mechanism of action involves apoptosis induction in cancer cells, with increased caspase activity observed in treated samples .

Enzyme Inhibition

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has also been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structural features can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease.

EnzymeInhibition Type
AcetylcholinesteraseCompetitive Inhibition
UreaseNon-competitive Inhibition

The inhibition of these enzymes could lead to therapeutic applications in managing neurodegenerative diseases and urinary tract infections .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Effects in Sulfonylpiperidine Derivatives

Compound Name Phenyl Substituents Piperidine Substituents Key Properties/Effects
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine 2-OCH₃, 4,5-(CH₃)₂ None Enhanced hydrophobicity; balanced electronic effects
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 914619-19-5) 4-OCH₃, 2,5-(CH₃)₂ 3,5-(CH₃)₂ Increased steric hindrance; altered pharmacokinetics
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (Compound 1, ) 4-Br, 2,5-OCH₃ N/A Serotonin reuptake inhibition (SSRI activity); bromine enhances electron-withdrawing effects

Key Insights :

  • Methoxy Position : The 2-methoxy group in the target compound versus the 4-methoxy group in CAS 914619-19-5 alters electronic distribution. A 2-methoxy group may reduce steric clashes with the sulfonyl group compared to para-substituted analogs .
  • Dimethyl vs. Halogen Substituents : The 4,5-dimethyl groups in the target compound increase lipophilicity relative to brominated derivatives like Compound 1 in , which may prioritize membrane penetration over polar interactions .

Biological Activity

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of inflammatory responses and neurodegenerative diseases. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety. The structural formula can be represented as follows:

C14H19NO3S\text{C}_{14}\text{H}_{19}\text{N}\text{O}_3\text{S}

This structure suggests potential interactions with various biological targets, including enzymes involved in inflammation and neurotransmission.

Research indicates that compounds similar to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune response and inflammation. For instance, structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance NF-κB activation in human monocytic cell lines .

Anti-inflammatory Effects

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This effect was measured using a THP-1 cell line model, where the compound exhibited enhanced NF-κB activity compared to controls .

Neuroprotective Potential

The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored in the context of Alzheimer's disease (AD). Inhibition of these enzymes could lead to increased acetylcholine levels, which is beneficial for cognitive function. Studies have indicated that similar compounds can effectively inhibit both AChE and BChE, thus addressing cholinergic deficits commonly observed in AD patients .

Data Table: Biological Activity Summary

Activity Effect Reference
NF-κB ActivationEnhanced cytokine release
AChE InhibitionIncreased acetylcholine
BChE InhibitionImproved cognitive function

Case Study 1: NF-κB Activation

In a study focusing on the activation of NF-κB by various substituted piperidine compounds, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine was identified as one of the most potent activators. The study utilized high-throughput screening methods to evaluate its effects on THP-1 cells treated with LPS. The results indicated a significant increase in cytokine production at specific concentrations .

Case Study 2: Neuroprotective Effects in AD Models

Another investigation assessed the dual inhibition of AChE and BChE by compounds structurally related to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine. The findings revealed that these compounds could effectively modulate cholinergic activity in AD models, leading to improved memory retention in behavioral tests .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine and a sulfonyl chloride derivative (e.g., 2-methoxy-4,5-dimethylbenzenesulfonyl chloride) under alkaline conditions. A common approach involves using triethylamine as a base in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
  • Key Optimization : Monitor reaction pH and temperature to avoid over-sulfonylation. Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride to piperidine) to improve yield .

Q. How should researchers safely handle and store 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine?

  • Safety Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a tightly sealed amber container at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases due to sulfonyl group reactivity .

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • Analytical Workflow :

  • HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) for purity assessment. Compare retention times with reference standards .
  • NMR/FTIR : Confirm structural integrity via characteristic peaks (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹ in FTIR; aromatic protons at δ 6.8–7.2 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can researchers resolve structural isomerism or byproducts during synthesis?

  • Chromatographic Strategies : Use reverse-phase HPLC with a gradient elution (methanol/water + 0.1% trifluoroacetic acid) to separate isomers. For byproduct identification, employ LC-MS (ESI+ mode) to detect sulfonic acid derivatives or unreacted intermediates .
  • Case Study : In a recent synthesis, a side product (4,5-dimethylphenyl sulfonate) was resolved using preparative TLC (silica gel, chloroform/methanol 9:1) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • SAR Methodology :

Functional Group Modification : Replace the methoxy group with halogenated or alkylated analogs to assess bioactivity shifts (e.g., serotonin receptor binding assays) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT receptors. Validate with in vitro assays (e.g., cAMP modulation) .

  • Example : Fluorine substitution at the 4-position increased binding affinity by 3-fold in serotonin reuptake inhibition studies .

Q. How can conflicting data on sulfonyl group reactivity be reconciled in cross-coupling reactions?

  • Data Reconciliation Framework :

  • Controlled Experiments : Compare reactivity under varying conditions (e.g., Pd-catalyzed coupling with/without ligand additives).
  • Spectroscopic Monitoring : Use in situ IR to track sulfonyl group stability during reactions.
  • Literature Cross-Reference : Contrast findings with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) where sulfonyl groups showed reduced electrophilicity in polar aprotic solvents .

Q. What are the stability challenges of this compound under long-term storage, and how can degradation be mitigated?

  • Stability Analysis :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks. Monitor via HPLC for sulfonic acid or des-methyl byproducts.
  • Mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) and use amber glass vials to prevent photodegradation .

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